molecular formula C12H11F3N4O3S B2518765 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2320685-58-1

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2518765
CAS No.: 2320685-58-1
M. Wt: 348.3
InChI Key: DHNFLYHUULOISG-UHFFFAOYSA-N
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Description

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H11F3N4O3S and its molecular weight is 348.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

  • One-Pot Synthesis and Evaluation : A one-pot procedure developed for the synthesis of novel 1,2,3-triazole derivatives demonstrates good yields and showcases the compounds' antibacterial and free radical scavenging activity. This highlights the chemical versatility and potential therapeutic relevance of such compounds (Sreerama et al., 2020).

  • Inhibitory Potential Against Caspase-3 : Research on isatin 1,2,3-triazoles reveals their potency as inhibitors against caspase-3, suggesting their potential application in cancer therapy or as a tool in biochemical research (Jiang & Hansen, 2011).

Synthetic Applications

  • Transition-Metal-Catalyzed Transformations : The use of transition metals in catalyzing the denitrogenative transformations of 1,2,3-triazoles forms the basis for synthesizing highly functionalized nitrogen-based heterocycles. This process is crucial for developing new materials and pharmaceuticals (Anbarasan et al., 2014).

  • Regiocontrolled Synthesis of Pyrroles : The reaction of 1-sulfonyl-1,2,3-triazoles with allenes, catalyzed by nickel(0), leads to the synthesis of polysubstituted pyrroles. This method opens up new pathways for constructing complex molecules with potential biological activity (Miura et al., 2013).

Anticancer and Antimicrobial Activities

  • Anticancer Evaluation : The synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole showcases the sulfonyl group's role in medicinal chemistry, providing a foundation for future drug design aimed at various cancer types (Salinas-Torres et al., 2022).

  • Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities. These findings underscore the potential of sulfonyl-1,2,3-triazoles and related compounds in developing new treatments for infectious diseases (Suresh Kumar et al., 2013).

Mechanism of Action

Properties

IUPAC Name

2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFLYHUULOISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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